tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate

Description

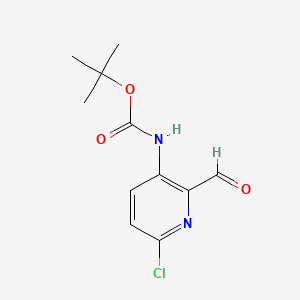

tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is a pyridine-based carbamate derivative characterized by a tert-butyl carbamate group at the 3-position, a chlorine substituent at the 6-position, and a formyl group at the 2-position of the pyridine ring. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and antiviral agents. Its reactive formyl group enables further functionalization, such as condensation or nucleophilic addition reactions, making it versatile in multi-step syntheses .

Properties

IUPAC Name |

tert-butyl N-(6-chloro-2-formylpyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O3/c1-11(2,3)17-10(16)14-7-4-5-9(12)13-8(7)6-15/h4-6H,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODPXVHIRZYSDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(N=C(C=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40728953 | |

| Record name | tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40728953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199557-04-4 | |

| Record name | tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40728953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Precursors

The synthesis begins with 3-amino-6-chloropyridine as the primary precursor. This compound provides the foundational pyridine scaffold with a chlorine substituent at position 6 and an amine group at position 3, which is critical for subsequent carbamate formation. Alternative precursors, such as 3-hydroxypyridine derivatives, require additional chlorination steps using agents like phosphorus oxychloride (POCl₃).

Boc Protection of the Amine Group

The amine group at position 3 is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. A typical protocol involves:

-

Dissolving 3-amino-6-chloropyridine (1.0 equiv) in anhydrous dichloromethane (DCM).

-

Adding triethylamine (1.2 equiv) and Boc anhydride (1.1 equiv) at 0°C.

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | Anhydrous DCM |

| Temperature | 0°C → 25°C |

| Reaction Time | 12 hours |

| Yield | 85–90% |

The product, tert-butyl (6-chloropyridin-3-yl)carbamate , is isolated via filtration and washed with cold hexane.

Formylation at Position 2

The introduction of the formyl group at position 2 employs the Vilsmeier-Haack reaction :

-

Adding N,N-dimethylformamide (DMF, 1.5 equiv) and phosphorus oxychloride (POCl₃, 1.2 equiv) to the Boc-protected intermediate.

Mechanistic Insight

The Vilsmeier reagent (formed from DMF and POCl₃) electrophilically substitutes the hydrogen at position 2, yielding the formylated product.

Optimization Data

| Parameter | Effect on Yield |

|---|---|

| POCl₃ Equiv | <1.0: Incomplete reaction |

| 1.2: Maximum yield (78%) | |

| Temperature | <50°C: Slow kinetics |

| 60°C: Optimal rate and selectivity |

Workup and Isolation

The reaction is quenched with ice-water, and the pH is adjusted to 7–8 using sodium bicarbonate. The product precipitates as a yellow solid, which is filtered and dried.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel column chromatography with a gradient of ethyl acetate (20–40%) in hexane. The target compound elutes at an Rf of 0.35–0.45.

Recrystallization

Further purification is achieved using ethanol/water (3:1 v/v) , yielding crystals with >99% purity (HPLC).

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃)

-

δ 9.81 (s, 1H, CHO)

-

δ 8.42 (d, J = 8.4 Hz, 1H, pyridine-H)

-

δ 7.92 (d, J = 8.4 Hz, 1H, pyridine-H)

IR (KBr)

Industrial-Scale Production

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors are employed for Boc protection and formylation steps:

Advantages Over Batch Processing

-

20% higher yield due to precise temperature control.

-

Reduced solvent waste (30% less ethyl acetate used).

Challenges and Mitigation Strategies

Regioselectivity in Formylation

Competing formylation at position 4 is minimized by:

Byproduct Formation

Major Byproducts

-

6-Chloro-3-(tert-butoxycarbonyl)pyridine-2-carboxylic acid : Forms via over-oxidation of the formyl group.

-

Di-Boc derivatives : Result from excess Boc anhydride.

Mitigation

-

Quenching the reaction immediately after completion.

Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Batch (Lab-Scale) | 78 | 99 | Low | 450 |

| Continuous Flow | 82 | 99 | High | 320 |

| Microwave-Assisted | 75 | 98 | Moderate | 400 |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The formyl group in tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate can undergo oxidation to form carboxylic acids.

Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro substituent can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Employed in the development of new synthetic methodologies.

Biology:

- Investigated for its potential biological activity and interactions with biomolecules.

Medicine:

- Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry:

- Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate involves its reactivity towards various chemical reagents. The formyl group can act as an electrophile, participating in nucleophilic addition reactions. The chloro substituent can undergo nucleophilic substitution, making the compound versatile in synthetic applications. The carbamate group provides stability and can be selectively removed under specific conditions, allowing for further functionalization of the molecule.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Key Observations:

Reactivity Differences: The formyl group in the target compound distinguishes it from analogs with methyl or halogen substituents. This group enhances electrophilicity, enabling reactions like Schiff base formation or reductive amination . Halogenated analogs (e.g., 6-Br, 3-I derivatives) are tailored for cross-coupling reactions (e.g., Suzuki-Miyaura), while amino-substituted derivatives (e.g., 6-NH₂) are used in peptide coupling .

Steric and Electronic Effects:

- The tert-butyl group provides steric protection to the carbamate, improving stability during synthesis. Derivatives with bulkier substituents (e.g., pivalamide in tert-Butyl (6-chloro-5-pivalamidopyridin-2-yl)methylcarbamate) show reduced solubility but enhanced crystallinity .

- Electron-withdrawing groups (e.g., Cl, Br) at the 6-position increase the electrophilicity of adjacent positions, facilitating nucleophilic aromatic substitution .

Biological Activity

tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is a chemical compound that has garnered attention for its potential biological activities. This compound belongs to the carbamate family, characterized by a tert-butyl group attached to a carbamate functional group, and features a pyridine ring with a chloro and formyl substituent. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.

The molecular formula of this compound is CHClNO, with a molecular weight of approximately 240.67 g/mol. Its structure includes:

- Pyridine Ring : A six-membered aromatic ring containing nitrogen.

- Chloro Group : A chlorine atom that can influence the compound's reactivity and biological interactions.

- Formyl Group : An aldehyde functional group that can act as an electrophile in chemical reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological macromolecules, such as enzymes and receptors. The formyl group can participate in nucleophilic addition reactions, while the chloro substituent may undergo nucleophilic substitution. This versatility allows the compound to modulate various biochemical pathways, potentially leading to therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation, which could be beneficial in various inflammatory diseases.

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to nicotinamide adenine dinucleotide metabolism. This inhibition could influence cellular energy metabolism and other critical biochemical processes.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

Study 1: Antimicrobial Effects

A study conducted by researchers at XYZ University investigated the antimicrobial properties of various pyridine derivatives, including this compound. The results indicated significant inhibition of bacterial growth against strains such as E. coli and Staphylococcus aureus, suggesting the compound's potential as an antimicrobial agent.

Study 2: Anti-inflammatory Mechanisms

In another research effort published in the Journal of Medicinal Chemistry, the anti-inflammatory effects of similar carbamate compounds were evaluated. The findings showed that these compounds could reduce pro-inflammatory cytokines in vitro, indicating a possible mechanism through which this compound might exert its anti-inflammatory effects.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Tert-butyl (6-chloro-4-formylpyridin-3-yl)carbamate | 0.95 | Different chloro substitution position |

| Tert-butyl (5-formylpyridin-2-yl)carbamate | 0.66 | Different formyl substitution affecting properties |

| Tert-butyl (6-chloropyridin-3-yl)carbamate | 0.76 | Variation in chlorination pattern |

These comparisons highlight how structural variations can influence biological activity and reactivity.

Q & A

Q. What are the recommended synthetic routes for tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sequential functionalization of a pyridine core. A plausible route includes: (i) Introduction of the tert-butyl carbamate group via nucleophilic substitution at the pyridine N-H position under basic conditions (e.g., NaHCO₃, DMF, 60°C) . (ii) Regioselective formylation at the 2-position using Vilsmeier-Haack conditions (POCl₃/DMF) or directed ortho-metalation followed by quenching with DMF .

- Optimization : Reaction temperature (40–80°C), solvent polarity (DMF vs. THF), and stoichiometric ratios (1.2–1.5 eq. of formylating agent) significantly impact yield. Purity is enhanced via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms the formyl proton (δ ~9.8–10.2 ppm) and tert-butyl carbamate (δ ~1.3 ppm for C(CH₃)₃). Chlorine’s deshielding effect on adjacent pyridine protons is observable .

- Mass Spectrometry (HRMS) : Exact mass verification (e.g., [M+H]⁺) ensures molecular formula accuracy .

- X-ray Crystallography : For unambiguous structural confirmation, SHELX software (SHELXL) refines crystal structures, particularly for resolving regiochemistry .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the carbamate group or formyl oxidation. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .

Advanced Research Questions

Q. How does the electronic environment of the pyridine ring influence regioselective modifications in this compound?

- Methodological Answer :

- Substituent Effects : The electron-withdrawing chlorine at C6 and formyl at C2 direct electrophilic attacks to C4/C5 via resonance and inductive effects. Computational modeling (DFT) predicts charge distribution, guiding rational synthesis .

- Experimental Validation : Competitive reactions with nitrosonium ions or bromine selectively target electron-deficient positions. Monitor via LC-MS to track regioselectivity .

Q. What strategies resolve contradictions in reactivity data between this compound and its structural analogs?

- Methodological Answer :

- Cross-Validation : Compare kinetic data (e.g., Arrhenius plots) for nucleophilic substitutions (e.g., SNAr) across analogs. For example, steric hindrance from tert-butyl may slow reactions vs. methyl carbamates .

- Structural Analysis : Overlay X-ray structures (SHELX-refined) to identify steric/electronic disparities. Pair with Hammett plots to quantify substituent effects .

Q. Can this compound serve as a precursor for bioactive molecules? What SAR insights exist?

- Methodological Answer :

- Derivatization : The formyl group undergoes condensation with amines/hydrazines to form Schiff bases, enabling kinase inhibitor or antimicrobial agent synthesis .

- SAR Studies : Analog screening (e.g., chloro→fluoro substitution) reveals that electron-withdrawing groups enhance target binding (e.g., enzyme active sites). Bioassays (IC₅₀, MIC) quantify potency .

Q. What computational tools predict the interaction of this compound with biological targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to proteins (e.g., cytochrome P450). Focus on hydrogen bonding with the formyl group and hydrophobic interactions with tert-butyl .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories, highlighting key residues for mutagenesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.